Ethyl 5-chloro-2-iodobenzoate
Description
Significance of Halogenated Benzoate (B1203000) Esters in Chemical Sciences
Halogenated benzoate esters, a class of compounds to which Ethyl 5-chloro-2-iodobenzoate belongs, are of considerable importance in the chemical sciences. The introduction of halogen atoms into the benzoate structure can significantly alter the molecule's physical, chemical, and biological properties. acs.org For instance, halogenation can enhance metabolic stability and lipophilicity, which are desirable characteristics in the development of new pharmaceutical agents. acs.org
Furthermore, the presence of halogens provides synthetic handles for a variety of organic reactions. The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine in many cross-coupling reactions) allows for selective transformations, enabling the construction of complex molecular architectures. This has led to the use of halogenated benzoate esters in the synthesis of agrochemicals, functional materials, and pharmaceutical intermediates. numberanalytics.com Research has shown that the incorporation of a halogenated benzoyl group can enhance the biological activity of certain natural products. researchgate.net
Research Trajectories for Aryl Halide Scaffolds in Organic Synthesis
Aryl halides are fundamental building blocks in organic synthesis, serving as precursors for a vast array of chemical transformations. researchgate.net Their utility stems from the polarized carbon-halogen bond, which makes the carbon atom electrophilic and the halogen a good leaving group. researchgate.net This reactivity is harnessed in numerous name reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
Current research in this area focuses on several key trajectories:
Development of Novel Catalytic Systems: A primary goal is the creation of more efficient, selective, and environmentally benign catalysts for aryl halide functionalization. This includes the use of earth-abundant metals and photocatalysis to drive reactions under milder conditions.
Late-Stage Functionalization: Researchers are increasingly interested in methods to introduce aryl halide motifs into complex molecules at later stages of a synthetic sequence. This allows for the rapid diversification of drug candidates and other functional molecules.
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms to reactions involving aryl halides is enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.
The versatility of aryl halides ensures their continued prominence in the synthesis of pharmaceuticals, organic electronics, and advanced materials. numberanalytics.comenamine.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPXIJQRVCSSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679836 | |
| Record name | Ethyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012882-90-4 | |
| Record name | Ethyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Ethyl 5 Chloro 2 Iodobenzoate in Organic Transformations
Nucleophilic Substitution Reactions
The presence of two different halogen atoms on the benzene (B151609) ring of ethyl 5-chloro-2-iodobenzoate allows for selective nucleophilic substitution reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom at the ortho position to the ester a more facile leaving group. Consequently, nucleophiles can preferentially replace the iodo group under specific reaction conditions.
While detailed studies focusing exclusively on the nucleophilic substitution of this compound are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) on similar dihalogenated benzenes are well-established. The reactivity is significantly enhanced by the presence of electron-withdrawing groups, such as the ester and chloro substituents in this molecule. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Typical nucleophiles that can displace the iodine include amines, alkoxides, and thiolates, often requiring heat or catalysis. The less reactive chloro group can also be substituted, but this generally requires more forcing conditions.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of complex organic molecules. The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective functionalization.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl halides are common starting materials for these reactions. researchgate.net
A significant application of this compound and related o-halobenzoates is in the palladium-catalyzed synthesis of isoindole-1,3-diones, also known as phthalimides. nih.govnih.gov This transformation typically involves a carbonylative cyclization process where the aryl halide reacts with a primary amine and carbon monoxide in the presence of a palladium catalyst. nih.gov
In a representative reaction, an o-halobenzoate like methyl 2-iodobenzoate (B1229623) can be treated with a primary amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3 or dppp), and a base (e.g., Cs2CO3) under a carbon monoxide atmosphere to yield the corresponding N-substituted isoindole-1,3-dione. nih.gov The reaction proceeds via a sequence of oxidative addition of the aryl iodide to the Pd(0) complex, CO insertion, aminolysis of the resulting acyl-palladium intermediate, and subsequent intramolecular cyclization to form the heterocyclic product. This methodology has been successfully extended to the synthesis of isoindole-1,3-diones from 2-halobenzoates using bench-stable sources of CO and ammonia. rsc.org
Table 1: Palladium-Catalyzed Aminocarbonylation for Isoindole-1,3-dione Synthesis
| Starting Material | Amine | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)2, PPh3, Cs2CO3, CO | 2-Benzylisoindole-1,3-dione | 75 | nih.gov |
| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)2, dppp, Cs2CO3, CO | 2-Benzylisoindole-1,3-dione | 89 | nih.gov |
This table is illustrative and based on reactions of similar o-halobenzoates.
A key advantage of palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.netresearchgate.net Reactions involving substrates like this compound can tolerate a wide array of functional groups on both the aryl halide and the coupling partner. These include esters, ketones, nitro groups, nitriles, and methoxy (B1213986) groups. nih.govresearchgate.net This tolerance is crucial for the efficient synthesis of pharmaceuticals and fine chemicals. researchgate.net The choice of ligand is often critical in achieving high efficiency and tolerance. For instance, bulky electron-rich phosphine ligands are frequently employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. berkeley.edu
Copper-catalyzed reactions provide a valuable alternative and sometimes complementary approach to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
This compound can participate in copper-catalyzed cross-coupling reactions with various organometallic reagents. A notable example is the reaction with bromozinc-difluorophosphonate to introduce a difluoromethylphosphonate group onto the aromatic ring. This functional group is of interest in medicinal chemistry due to its potential to mimic phosphates and influence the biological properties of molecules.
In a typical procedure, an aryl iodide is reacted with a bromozinc-difluorophosphonate reagent in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). amazonaws.com These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, the cross-coupling of methyl 4-chloro-2-iodobenzoate, a compound structurally similar to the title compound, with a bromozinc-difluorophosphonate reagent has been shown to proceed in good yield. amazonaws.com The reaction likely proceeds through an oxidative addition of the aryl iodide to a copper(I) species, followed by transmetalation with the zinc reagent and subsequent reductive elimination to afford the desired product.
Table 2: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate
| Iodobenzoate Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl 2-iodobenzoate | Methyl 2-((diethoxyphosphoryl)difluoromethyl)benzoate | 95 | amazonaws.com |
| Methyl 4-chloro-2-iodobenzoate | Methyl 4-chloro-2-((diethoxyphosphoryl)difluoromethyl)benzoate | 79 | amazonaws.com |
This table is based on data for structurally related iodobenzoate esters.
Copper-Catalyzed Cross-Coupling Reactions
Role of Directing Groups and Byproducts in Catalysis
In transition metal-catalyzed reactions, the substituents on this compound can act as directing groups, influencing the regioselectivity of the reaction. The ester group, along with the halogen atoms, can coordinate to a metal catalyst, thereby directing C-H activation or cross-coupling reactions to specific positions on the aromatic ring. nih.gov
For instance, in palladium-catalyzed C-H functionalization reactions, directing groups are crucial for achieving site-selectivity. nih.gov While the ester group in this compound can act as a directing group, its effectiveness can be influenced by the presence of other coordinating species. The formation of byproducts can also impact the catalytic cycle. In some cases, byproducts can coordinate to the catalyst, potentially leading to catalyst inhibition or the formation of undesired side products. Careful control of reaction conditions is therefore essential to minimize the formation of byproducts and ensure the desired reactivity.
The interplay between directing groups and the generation of byproducts is a critical consideration in designing efficient catalytic transformations involving this compound. The choice of catalyst, ligands, and reaction conditions can all influence the outcome of the reaction by modulating the coordinating ability of the directing groups and controlling the formation of byproducts.
Hydrolytic Transformations to Carboxylic Acid Derivatives
The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. patsnap.com This transformation is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in an ethanol (B145695)/water mixture. The reaction is followed by acidification to precipitate the carboxylic acid product.
The rate of this hydrolysis reaction is influenced by the electronic effects of the halogen substituents on the benzene ring. A kinetic study on the alkaline hydrolysis of various substituted ethyl benzoates demonstrated that the presence of electron-withdrawing groups generally increases the rate of hydrolysis. rsc.org This is due to the stabilization of the negatively charged transition state formed during the reaction.
Table 1: Reaction Parameters for the Hydrolysis of this compound
| Step | Reagents | Temperature | Time |
| Hydrolysis | Sodium hydroxide, Ethanol | 70–80°C | 2–4 hours |
| Acidification | Hydrochloric acid | Room Temperature | - |
This table summarizes typical conditions for the laboratory-scale hydrolysis of this compound.
The resulting 5-chloro-2-iodobenzoic acid is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other complex organic molecules. patsnap.comchemicalbook.com
Influence of Halogen Substituents on Reaction Selectivity and Rate
The presence of both a chlorine and an iodine atom on the benzene ring of this compound provides opportunities for selective functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for chemoselective cross-coupling reactions. The C-I bond is considerably weaker and more susceptible to oxidative addition to transition metal catalysts, such as palladium, than the C-Cl bond. nih.gov
This differential reactivity allows for the selective substitution of the iodine atom while leaving the chlorine atom intact. For example, in Suzuki-Miyaura cross-coupling reactions, an arylboronic acid can be coupled at the 2-position under palladium catalysis, with the C-Cl bond remaining unreacted under appropriate conditions. nih.govnih.gov This selectivity is crucial for the stepwise construction of complex molecular architectures.
The electronic effects of the halogen substituents also play a significant role in the rate and selectivity of various reactions. Both chlorine and iodine are electron-withdrawing groups, which can activate the aromatic ring towards certain reactions and influence the regioselectivity of electrophilic or nucleophilic attack. The position of these halogens relative to the ester group further modulates the electronic landscape of the molecule. The electron-withdrawing nature of the halogens can also influence the rate of reactions at the ester group, such as hydrolysis. rsc.org
Table 2: Comparison of Halogen Reactivity in Cross-Coupling Reactions
| Halogen | Bond Strength | Relative Reactivity in Oxidative Addition |
| Iodine | Weaker | Higher |
| Chlorine | Stronger | Lower |
This table provides a general comparison of the reactivity of carbon-halogen bonds in typical palladium-catalyzed cross-coupling reactions.
Advanced Applications in Synthetic Organic Chemistry
Role as a Key Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While direct participation of Ethyl 5-chloro-2-iodobenzoate in a named MCR is not extensively documented, its structural features make it an ideal candidate for designing such convergent synthetic strategies.
The utility of ortho-haloaryl compounds in MCRs is well-established, particularly in palladium-catalyzed processes for synthesizing heterocyclic systems. For instance, one-pot, three-component reactions involving 2-iodoanilines, terminal alkynes, and aryl iodides are employed for the synthesis of polysubstituted indoles. nih.gov Similarly, a four-component coupling of 1,2-dihaloarenes, alkynes, and amines can yield complex indole (B1671886) derivatives. rsc.org
Given these precedents, this compound could serve as a foundational component in pseudo-MCRs. A plausible sequence could involve an initial selective cross-coupling reaction at the highly reactive C-I bond (e.g., a Sonogashira or Suzuki reaction), followed by an in-situ transformation of the ester or the remaining chloro-substituent to enable a subsequent cyclization or condensation step. This approach leverages the compound's built-in reactivity hierarchy to construct complex molecules in a single pot, embodying the principles of MCRs. nih.gov
Precursor for Complex Organic Molecules
The primary application of this compound is as a precursor for more complex organic molecules, a role enabled by its capacity to undergo various cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is central to its utility, allowing for selective, stepwise elaboration of the aromatic core. The C-I bond is significantly more reactive in palladium-catalyzed coupling reactions than the more robust C-Cl bond.
Key transformations include:
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl iodide with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.org This reaction is fundamental for creating aryl alkynes, which are precursors to conjugated systems and various heterocyclic structures. nih.govrsc.org For example, a Sonogashira coupling followed by cyclization is a common strategy for building indole and pyranoindole frameworks. nih.govnih.gov
Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-nitrogen (Goldberg reaction) or carbon-oxygen bonds. acs.orgwikipedia.org Analogs of this compound have been used in Ullmann-type coupling-cyclization cascades with 2-aminopyridines to synthesize complex, fused heterocyclic systems like 11H-pyrido[2,1-b]quinazolin-11-ones in a single pot. nih.gov
Suzuki-Miyaura Coupling: While the C-I bond is the primary site for initial coupling, the less reactive C-Cl bond can participate in subsequent cross-coupling reactions under more forcing conditions, often with specialized palladium catalysts. This allows for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents. rsc.org
| Reaction Type | Catalyst System | Bond Formed | Typical Application/Product |
|---|---|---|---|
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst | Aryl-Alkyne (C-C) | Synthesis of conjugated enynes and precursors for heterocycles like indoles. wikipedia.orgnih.gov |
| Ullmann Condensation (Goldberg) | Cu(I) catalyst | Aryl-Amine (C-N) | Formation of diarylamines, leading to nitrogen-containing heterocycles. acs.orgnih.gov |
| Suzuki-Miyaura Coupling | Pd(0) catalyst | Aryl-Aryl (C-C) | Stepwise synthesis of complex biaryl structures. rsc.org |
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. nih.govresearchgate.net this compound is a valuable starting material for the synthesis of these scaffolds, primarily through transition metal-catalyzed coupling and cyclization strategies.
A prominent route involves the copper-catalyzed Ullmann-Goldberg reaction. In a one-pot procedure, an ethyl 2-iodobenzoate (B1229623) derivative can be coupled with a substituted 2-aminopyridine, followed by an intramolecular cyclization (amidation) to yield fused nitrogen heterocycles such as 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov This strategy highlights the efficiency of using the inherent reactivity of the 2-iodobenzoate moiety to construct complex polycyclic systems.
Another powerful method is the palladium-catalyzed synthesis of indoles. This can be achieved via a Sonogashira coupling of a 2-iodoaniline (B362364) derivative with a terminal alkyne, followed by an intramolecular cyclization. nih.govnih.govrsc.org this compound can be readily converted to the corresponding 2-amino derivative via nucleophilic aromatic substitution of the iodine, making it a suitable precursor for this pathway. The resulting indole can be further functionalized, demonstrating the compound's role in building diverse heterocyclic libraries. nih.gov
| Heterocyclic Product | Key Reaction | Reactants | Reference |
|---|---|---|---|
| 11H-pyrido[2,1-b]quinazolin-11-ones | Ullmann-Goldberg Coupling / Cyclization | Ethyl 2-iodobenzoate derivative, 2-aminopyridine | nih.gov |
| Pyrano[3,4-b]indoles | Sonogashira Coupling / Friedel-Crafts Alkylation | 2-iodoaniline derivative, terminal alkyne | nih.gov |
| Polysubstituted Indoles | One-pot Sonogashira / Cyclization | 2-iodoaniline, terminal alkyne, aryl iodide | nih.gov |
Integration into Supramolecular Assembly Design
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding, the attractive interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful and directional tool for constructing such assemblies. researchgate.netd-nb.info The strength of this interaction is tunable and generally follows the trend I > Br > Cl > F. d-nb.info
This compound is an intriguing candidate for supramolecular design due to its unique combination of functional groups. It possesses a strong halogen bond donor (iodine), a weaker halogen bond donor (chlorine), and potential halogen bond acceptors (the carbonyl oxygen and the π-system of the aromatic ring). This arrangement allows for the potential formation of highly directional and predictable intermolecular interactions.
Computational and Theoretical Studies on Ethyl 5 Chloro 2 Iodobenzoate and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to study halogenated benzoates and their analogs, providing detailed information on reaction mechanisms and predicting reactivity based on electronic properties.
DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions, including the identification of intermediates and transition states. For instance, studies on the copper-catalyzed Ullmann-Goldberg type coupling-cyclization of 2-iodobenzoate (B1229623) esters propose a multi-step mechanism. nih.gov This process is thought to begin with the oxidative addition of the copper(I) catalyst to the 2-iodobenzoate ester, forming an organo-copper intermediate. nih.gov This is followed by interaction with an amine to create a copper-amidate species, which then undergoes reductive elimination to yield the coupled product. nih.gov
Similarly, DFT has been employed to investigate the mechanism of other significant reactions involving related aryl halides, such as the Suzuki-Miyaura cross-coupling. researchgate.net These computational studies establish the key steps of the catalytic cycle, providing a detailed understanding of the reaction's progression. researchgate.net While these studies may focus on analogs, the principles and mechanistic steps are highly relevant for understanding the potential reactivity of Ethyl 5-chloro-2-iodobenzoate in similar transition metal-catalyzed C-C bond-forming reactions.
The specific placement of halogen substituents on the benzoate (B1203000) ring significantly influences the electronic properties and, consequently, the chemical reactivity of this compound. The electron-withdrawing nature of the chloro group at the 5-position (meta to the iodine) activates the aromatic ring toward electrophilic attack and metal-catalyzed coupling reactions. Concurrently, the iodine atom at the 2-position (ortho to the ester) enhances the molecule's susceptibility to nucleophilic aromatic substitution.
DFT calculations can quantify these electronic effects. They are used to compute molecular electrostatic potential maps, which visualize the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. DFT is also shown to be valuable in predicting trends in the strength of noncovalent interactions, such as halogen bonding, for various donor-acceptor pairs. scholaris.ca Basic molecular properties, which can be calculated using computational methods, provide a preliminary assessment of the compound's behavior.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.com |
| LogP | 3.1213 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
Elucidation of Reaction Mechanisms and Transition States
Noncovalent Interaction Analysis
Noncovalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal engineering, and biological interactions of molecules. For halogenated compounds like this compound, halogen bonding and metal-NCI are particularly significant.
Halogen bonding (XB) is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The iodine atom in iodobenzoates is a particularly effective halogen bond donor. Computational studies have explored the thermodynamics of halogen bonding with substituted iodoaromatics, demonstrating that DFT calculations can effectively predict trends in XB strength. scholaris.ca
The strength of the halogen bond can be tuned by the other substituents on the aromatic ring. In compounds like this compound, the electron-withdrawing chloro group is expected to enhance the electrophilic character of the ortho-iodine atom, making it a stronger halogen bond donor. This interaction has been observed in various systems, including heterometallic uranyl compounds containing iodobenzoate ligands, where the aryl iodine atoms serve as key supramolecular synthon sites. rsc.org Chlorine atoms can also participate in halogen bonding, influencing the compound's properties and potential applications.
Halogenated benzoates can engage in various noncovalent interactions with metal centers. Research on binuclear zinc(II) 2-iodobenzoate complexes has revealed the presence of specific, noncovalent I⋯I interactions that influence the crystal packing. researchgate.net In other systems, such as those involving cyclic silver(I) pyrazolates with chloro and iodo substituents, Ag···Cl and Ag···I interactions have been confirmed, demonstrating the role of halogens in the self-organization of metal complexes. mdpi.com
Furthermore, studies on heterometallic uranyl compounds synthesized with iodobenzoate ligands show that in addition to halogen bonding, other metal-NCIs can occur. rsc.org These include UO2-Ag cation-cation interactions and instances where the uranyl oxo atoms themselves act as acceptors for halogen bonds. rsc.org Theoretical analyses of these systems have shown that cation-cation interactions can significantly influence the electronic and vibrational properties of the uranyl unit. rsc.org
Halogen Bonding (XB) in Substituted Iodobenzoates
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling integrates computational data to build robust structure-reactivity relationships. By combining the analysis of electronic properties from DFT with the understanding of noncovalent interactions, it becomes possible to predict how the specific structure of a molecule like this compound governs its chemical behavior.
For example, modeling can rationalize the observed reactivity in metal-catalyzed reactions. The electronic activation provided by the chloro substituent and the specific steric and electronic environment of the C–I bond, as calculated by DFT, can be used to predict the facility of oxidative addition—often the initial step in cross-coupling reactions. nih.gov
Furthermore, modeling helps in understanding and designing supramolecular assemblies. The ability to predict the strength and directionality of halogen bonds and other metal-NCIs allows for the rational design of crystal structures and materials with desired topologies and properties. scholaris.caresearchgate.net The interplay between covalent bond-making/breaking in reaction mechanisms and the subtle but crucial role of noncovalent forces is a key area where molecular modeling provides indispensable insights into the structure-reactivity paradigm of halogenated benzoates.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1012882-90-4 | C₉H₈ClIO₂ |
| 5-chloro-2-iodobenzoic acid | 13421-00-6 | C₇H₄ClIO₂ |
| Methyl 2-iodobenzoate | 610-97-9 | C₈H₇IO₂ |
| Ethyl 2-chloro-5-iodobenzoate | 289039-54-9 | C₉H₈ClIO₂ |
| 3-chloropyridine | 626-60-8 | C₅H₄ClN |
Conformational Analysis and Steric Effects in Reactions
The conformational preferences and steric landscape of this compound, a di-substituted benzene (B151609) derivative, are dictated by the interplay of electronic effects and steric hindrance imposed by its substituents. While detailed computational studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical analyses of its structural analogs, particularly other ortho-substituted benzoic acids and their esters.
The presence of a bulky iodine atom at the ortho position to the ethyl carboxylate group is the most significant factor influencing the molecule's conformation. wikipedia.org This ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring. wikipedia.org The degree of this out-of-plane rotation, defined by the dihedral angle between the plane of the benzene ring and the plane of the carboxylate group, is a critical parameter in its conformational analysis.
In analogous ortho-substituted benzoic acids, this twisting of the carboxyl group out of the ring plane raises the energy of the neutral molecule, which has been shown to increase the acidity of the corresponding benzoic acids. cdnsciencepub.com For this compound, this steric clash is expected to result in a non-planar ground state conformation. Computational models predict that related ortho-substituted benzoates favor conformations that minimize the steric strain between the ortho substituent and the ester group.
The steric environment created by the ortho-iodine and meta-chloro substituents also profoundly impacts the reactivity of this compound in various chemical transformations. The iodine at the 2-position creates significant steric shielding around the ester functionality, which can hinder nucleophilic attack at the carbonyl carbon. This effect is a common feature in ortho-substituted esters and often leads to reduced rates of hydrolysis compared to their meta- and para-isomers. libretexts.org
Conversely, the steric bulk of the ortho-iodine can also lead to steric acceleration in certain intramolecular reactions. While direct evidence for this compound is scarce, studies on other ortho-substituted systems have shown that steric strain can be released in the transition state of a reaction, thereby increasing the reaction rate. cdnsciencepub.com However, in gas-phase pyrolysis of ethyl benzoates, steric effects from ortho-substituents were found to be minor. cdnsciencepub.com
The Hammett equation, a tool often used to correlate reaction rates and equilibria for meta- and para-substituted aromatic compounds, frequently fails for ortho-substituted derivatives due to the complication of steric effects. libretexts.org The steric hindrance is not constant across different reaction types, making it difficult to establish a simple correlation. libretexts.org
Computational studies on related molecules, such as 2-iodobenzoates, have been employed to understand reaction mechanisms where these compounds are used as reagents. For instance, in reactions involving the generation of aryl radical cations, the steric effects of ortho substituents can influence the orbital coefficients on the benzene ring, potentially directing the regioselectivity of the reaction. rsc.org
The following table summarizes the expected conformational and steric characteristics based on the analysis of analogous compounds.
| Feature | Expected Characteristic for this compound | Basis of Inference from Analogs |
| Carboxyl Group Orientation | Twisted out of the plane of the benzene ring. | Steric hindrance from the ortho-iodine substituent, as observed in other ortho-substituted benzoic acids. wikipedia.org |
| Reactivity at Ester Group | Potentially reduced for reactions sensitive to steric hindrance (e.g., hydrolysis). | Steric shielding by the bulky ortho-iodine substituent. libretexts.org |
| Reactivity in Ring-involved Reactions | Influenced by a combination of steric and electronic effects. | The iodine and chlorine substituents activate the ring for certain reactions but can also sterically hinder access to adjacent sites. |
| Applicability of Hammett Equation | Poor correlation expected. | The "ortho effect" combines steric and electronic factors not accounted for in standard Hammett parameters. libretexts.org |
Further dedicated computational and experimental studies on this compound are necessary to precisely quantify the dihedral angles, rotational barriers, and the exact impact of steric effects on its reaction kinetics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-chloro-2-iodobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves halogenation and esterification. For example, iodination of 5-chlorobenzoic acid derivatives using iodine monochloride (ICl) in acetic acid, followed by esterification with ethanol under acid catalysis. Reaction efficiency depends on temperature control (60–80°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio for iodine), and inert atmosphere to prevent side reactions. Monitoring via TLC or HPLC ensures completion .
Q. How should researchers characterize this compound to confirm its purity and structure?
- Methodological Answer :
- Spectroscopy : Use -NMR (δ 1.3–1.4 ppm for ethyl CH, δ 4.3–4.4 ppm for CH), -NMR (C=O at ~165–170 ppm), and IR (C=O stretch at ~1720 cm) for functional group confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (expected m/z: 324.93 for CHClIO).
- Elemental Analysis : Match calculated vs. observed %C, %H, and %Cl.
- Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
